ent-Voriconazole

Analytical Chemistry Pharmaceutical Quality Control Chiral Chromatography

ent-Voriconazole is the non-interchangeable (2S,3R)-enantiomer pharmacopoeial impurity (EP Impurity D, USP Related Compound B). Essential for chiral HPLC system suitability, method validation, and quantitation of enantiomeric purity (≤0.2% per EP/BP). Substitution with other triazoles invalidates analytical results. Sourced for QC release, stability studies, and ANDA regulatory submissions.

Molecular Formula C16H14F3N5O
Molecular Weight 349.31 g/mol
CAS No. 137234-63-0
Cat. No. B030392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Voriconazole
CAS137234-63-0
Synonyms(αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol;  [S-(R*,S*)]-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-_x000B_(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol;  USP Voriconazole Related Compound B; 
Molecular FormulaC16H14F3N5O
Molecular Weight349.31 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1
InChIKeyBCEHBSKCWLPMDN-HWPZZCPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ent-Voriconazole (CAS 137234-63-0): A Critical Voriconazole Enantiomer Reference Standard for Pharmaceutical Quality Control


Ent-Voriconazole (CAS 137234-63-0) is the (2S,3R)-enantiomer of the triazole antifungal drug Voriconazole. This compound is designated as Voriconazole EP Impurity D and USP Related Compound B, serving exclusively as a reference standard in pharmaceutical quality control applications . Unlike the therapeutically active (2R,3S)-Voriconazole, ent-Voriconazole demonstrates substantially reduced antifungal activity [1]. Its procurement is essential for laboratories conducting enantiomeric purity testing and impurity profiling in compliance with pharmacopoeial monographs [2].

Why Ent-Voriconazole Cannot Be Substituted with Other Triazole Antifungals or Impurity Standards


Generic substitution fails due to ent-Voriconazole's specific, non-interchangeable role in analytical chemistry. Unlike active pharmaceutical ingredients (APIs) or other antifungal compounds, ent-Voriconazole is a defined pharmacopoeial impurity standard with a precisely known stereochemical configuration . Substituting it with another triazole antifungal, such as Fluconazole or Itraconazole, or even a different Voriconazole impurity standard, is scientifically invalid for its primary application: the qualitative and quantitative analysis of enantiomeric purity in Voriconazole drug substances and formulations. Analytical methods, particularly chiral chromatography, are developed and validated to specifically resolve ent-Voriconazole from the active (2R,3S)-Voriconazole peak [1]. Using a different compound would not co-elute or interact with the chiral stationary phase in the same manner, leading to inaccurate system suitability testing, erroneous quantitation of the enantiomeric impurity, and non-compliance with regulatory pharmacopoeial requirements [2].

Quantitative Evidence for Selecting Ent-Voriconazole (CAS 137234-63-0) in Pharmaceutical Analysis


Method-Specific Sensitivity: A Quantified Detection Limit for Enantiomeric Purity Analysis

Ent-Voriconazole is used to establish and validate the sensitivity of analytical methods for detecting the unwanted enantiomer in Voriconazole drug substance. A validated liquid chromatography (LC) method using a polar organic mobile phase and a cellulose-based chiral stationary phase demonstrated a quantification limit of 0.1% for ent-Voriconazole relative to the active (2R,3S)-Voriconazole [1].

Analytical Chemistry Pharmaceutical Quality Control Chiral Chromatography

Regulatory Compliance: Enantiomeric Purity Specifications in Voriconazole Monographs

Ent-Voriconazole is the specific compound against which the enantiomeric purity of Voriconazole API and drug products is measured to meet official pharmacopoeial standards. The European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) set a limit for ent-Voriconazole of not more than 0.2% in the drug substance [1].

Pharmacopoeial Analysis Regulatory Compliance Pharmaceutical Quality

Biological Inactivity: Rationale for Exclusion as an API and Necessity as an Analytical Standard

While the active (2R,3S)-Voriconazole exhibits potent antifungal activity with MIC90 values ranging from 0.25 to 1.0 µg/mL against common fungal pathogens, ent-Voriconazole is essentially inactive [1][2]. This stark difference in biological activity underscores the critical need for accurate enantiomeric purity testing using the specific ent-Voriconazole reference standard.

Antifungal Activity Stereochemistry-Activity Relationship Pharmaceutical Analysis

Stability-Indicating Application: Chiral Integrity of Formulated Voriconazole

Ent-Voriconazole is essential as a marker for chiral degradation or racemization in Voriconazole formulations. A stability study of a 1% voriconazole ophthalmic solution demonstrated that the enantiomeric impurity (ent-Voriconazole) remained below the 0.2% limit for 16 days under the specified storage conditions, confirming the formulation's chiral integrity over that period [1].

Pharmaceutical Stability Forced Degradation Chiral Chromatography

Definitive Application Scenarios for Ent-Voriconazole (CAS 137234-63-0) in Pharmaceutical Development and Quality Control


Pharmacopoeial Compliance Testing for Voriconazole API Release

In QC laboratories, ent-Voriconazole is used as a certified reference standard to quantify the enantiomeric impurity in batches of Voriconazole active pharmaceutical ingredient (API) prior to release. The analysis ensures that the level of this specific (2S,3R)-enantiomer does not exceed the 0.2% threshold mandated by the European Pharmacopoeia and British Pharmacopoeia . The validated LC method is capable of detecting the impurity at levels as low as 0.1%, providing a safety margin for compliance [1]. This is a non-negotiable test for regulatory submission and batch certification in regulated markets.

Method Development and Validation of Chiral Purity Assays

Analytical R&D groups require ent-Voriconazole to develop, optimize, and validate HPLC or UPLC methods for chiral purity. The compound is used to establish system suitability parameters, such as resolution (Rs) between the active (2R,3S)-Voriconazole and the ent-Voriconazole peak, and to determine the method's limit of quantitation (LOQ) [1]. The validated method must be shown to be specific, meaning it can accurately quantify ent-Voriconazole even in the presence of the major API peak and other potential impurities. This is a fundamental application for any laboratory involved in generic Voriconazole product development or commercial manufacturing.

Stability and Forced Degradation Studies to Assess Chiral Integrity

Ent-Voriconazole is a critical marker in stability studies of Voriconazole drug products, including oral tablets and ophthalmic solutions. By monitoring the concentration of ent-Voriconazole over time under various temperature and humidity conditions, stability scientists can determine if the drug substance or product undergoes racemization or chiral inversion during its shelf life [1]. Data showing that ent-Voriconazole levels remain within the 0.2% specification limit is essential for justifying the proposed shelf life and storage conditions in a regulatory dossier (e.g., ANDA, NDA).

Establishing System Suitability for In-Process Control and Finished Product Testing

During commercial manufacturing, in-process control (IPC) laboratories utilize ent-Voriconazole reference standards to prepare system suitability solutions. These solutions are injected regularly throughout an analytical run to verify that the chromatographic system (HPLC) is performing as expected and is capable of reliably separating and detecting the ent-Voriconazole impurity [1]. This ensures the validity of test results for both in-process materials and the final, packaged Voriconazole product, supporting real-time batch release decisions.

Technical Documentation Hub

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